SPAAC Reaction Kinetics: DBCO-PEG3-Oxyamine vs. BCN-Based and DIBO-Based Linkers
The core differentiation of DBCO-PEG3-oxyamine in SPAAC applications stems from its DBCO moiety. The second-order rate constant (k₂) for the reaction of DBCO with organic azides is documented in the range of 1–10 M⁻¹s⁻¹ under physiological conditions (pH 7.4, 25°C) . This positions DBCO as significantly more reactive than BCN (k₂ ≈ 0.14 M⁻¹s⁻¹), which is a common alternative cyclooctyne used in linkers like BCN-PEG3-oxyamine [1]. Furthermore, DBCO is approximately an order of magnitude more reactive than DIBO (k₂ ≈ 0.17 M⁻¹s⁻¹) [1]. However, for applications requiring the absolute highest speed or lowest possible reagent concentration, it is critical to note that ODIBO-based linkers are reported to be 50-100 times more reactive than DBCO [2].
| Evidence Dimension | Second-order rate constant (k₂) for reaction with azide |
|---|---|
| Target Compound Data | 1–10 M⁻¹s⁻¹ |
| Comparator Or Baseline | BCN: ~0.14 M⁻¹s⁻¹; DIBO: ~0.17 M⁻¹s⁻¹; ODIBO: ~50-100× DBCO rate |
| Quantified Difference | DBCO is ~7-70× faster than BCN; ~6-60× faster than DIBO; ODIBO is 50-100× faster than DBCO |
| Conditions | SPAAC reaction with organic azides in aqueous buffer at pH 7.4, 25°C |
Why This Matters
This quantitative reactivity profile allows a scientist to select DBCO-PEG3-oxyamine for applications requiring a balanced, high-yield conjugation speed without the increased cost and potential stability concerns of ultra-fast alternatives like ODIBO.
- [1] ResearchGate. Fig.2 Cyclooctynes and their analogues with improved kinetics for SPAAC. View Source
- [2] Kerafast. ODIBO-EG4-NHS Product Page. View Source
